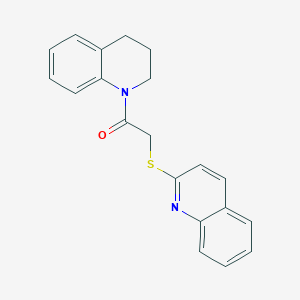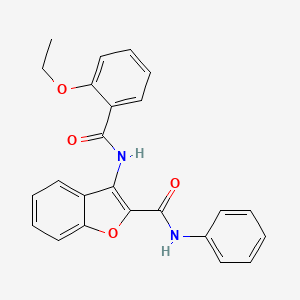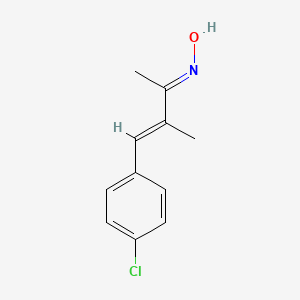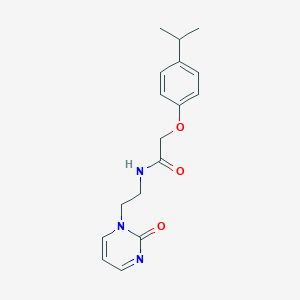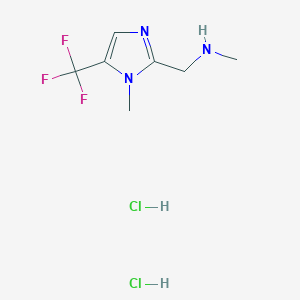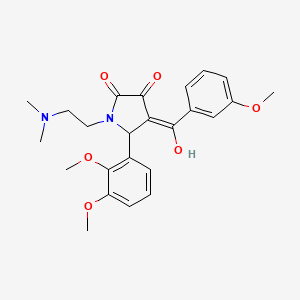
5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.科学的研究の応用
Synthesis of Pyrrolopyrimidines
Research by Majumdar et al. (1998) explores the synthesis of pyrrolo[3,2-d]pyrimidine derivatives through simple treatment with m-chloroperoxybenzoic acid. This method demonstrates a pathway for creating compounds that could be further modified for various applications, such as drug development and material science (Majumdar, Das, & Jana, 1998).
Large-Scale Synthesis for Therapeutic Applications
Kucerovy et al. (1997) describe the development of a large-scale synthesis process for a new chemical entity designed by Novartis Pharmaceuticals for treating hyperproliferative and inflammatory disorders and cancer. This highlights the compound's relevance in synthesizing therapeutics at a scale suitable for clinical and commercial use (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).
Fluorescent Probes for Carbon Dioxide Detection
Wang et al. (2015) developed novel fluorescent probes based on the core structure similar to the specified compound, which exhibits an aggregation-enhanced emission feature for the quantitative detection of low levels of carbon dioxide. Such probes are crucial for environmental monitoring, biological, and medical applications, indicating the compound's potential in developing sensitive detection tools (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).
Studies on NH-pyrazoles
Cornago et al. (2009) conducted studies on NH-pyrazoles, revealing insights into the annular tautomerism of curcuminoid NH-pyrazoles. Understanding such structural and chemical properties is vital for the development of pharmaceuticals with improved efficacy and safety profiles (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).
Safety And Hazards
This involves studying the potential hazards associated with the compound, including its toxicity, flammability, environmental impact, etc.
将来の方向性
This would involve a discussion on the potential future applications of the compound, ongoing research, and areas where further study is needed.
特性
IUPAC Name |
(4E)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-25(2)12-13-26-20(17-10-7-11-18(31-4)23(17)32-5)19(22(28)24(26)29)21(27)15-8-6-9-16(14-15)30-3/h6-11,14,20,27H,12-13H2,1-5H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAZCKZYRQFIQT-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2476985.png)
![1-benzyl-4-[(2-{[(4-fluorophenyl)methyl]sulfanyl}-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2476986.png)
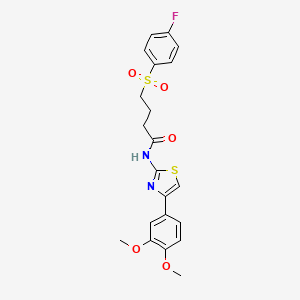
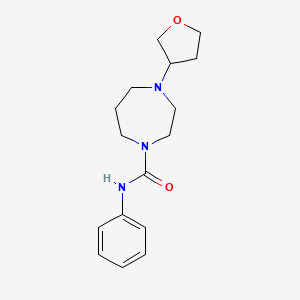
![3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one](/img/structure/B2476989.png)
![8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione](/img/no-structure.png)
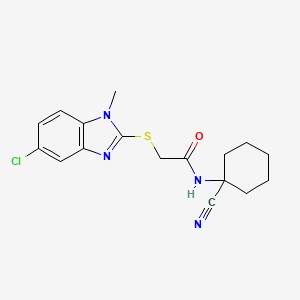
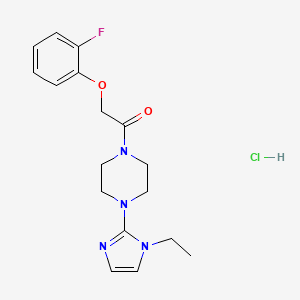
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2476998.png)
